molecular formula C14H14ClNO2S B2522519 2-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide CAS No. 2034516-82-8

2-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide

Cat. No.: B2522519
CAS No.: 2034516-82-8
M. Wt: 295.78
InChI Key: GEPIUTMWSOOXSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide is a chemical compound of interest in medicinal chemistry and pharmacology research. It features a benzamide core substituted with a chlorine atom at the 2-position and an N-alkyl chain terminating in a hydroxy group and a thiophen-3-yl heteroaromatic system . This molecular architecture, which combines an aromatic carboxamide with a thiophene ring, is commonly explored in the development of bioactive molecules . Compounds within this structural family are frequently investigated for their potential to interact with G protein-coupled receptors (GPCRs) . For instance, closely related 2-amino-3-benzoylthiophene derivatives have been identified as potent allosteric modulators of adenosine A1 receptors, functioning as allosteric enhancers that can slow the dissociation of orthosteric agonists and potentially offer therapeutic advantages for conditions like arrhythmias or as analgesics . The presence of the amide group is a key structural motif, with studies on analogous N-(aryl)benzamides showing that the amide group's conformation and its ability to participate in hydrogen-bonding networks, such as forming N—H⋯O infinite chains in crystal structures, can be critical for solid-state properties and molecular recognition . Researchers can utilize this For Research Use Only compound as a building block or intermediate in multi-step organic synthesis, or as a reference standard in biochemical and cellular assays to study its specific mechanism of action and pharmacological profile.

Properties

IUPAC Name

2-chloro-N-(3-hydroxy-3-thiophen-3-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S/c15-12-4-2-1-3-11(12)14(18)16-7-5-13(17)10-6-8-19-9-10/h1-4,6,8-9,13,17H,5,7H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPIUTMWSOOXSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC(C2=CSC=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-chlorobenzoic acid with an appropriate amine under acidic conditions.

    Introduction of the Thiophene Ring: The thiophene ring is introduced through a nucleophilic substitution reaction, where a thiophene derivative reacts with the benzamide intermediate.

    Hydroxylation: The final step involves the hydroxylation of the propyl chain to introduce the hydroxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide involves its interaction with specific molecular targets. The chloro and hydroxy groups can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

Key Compounds :

  • 3-Chloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide ():
    • Structure : Chloro substituent at position 3 (vs. position 2 in the target), methyl group at the 2-position of the propyl chain (vs. hydroxyl in the target).
    • Properties : Molecular weight = 293.8 g/mol; reduced polarity due to the methyl group, likely lower solubility in polar solvents compared to the target compound .
  • N-(2-(2-Bromoethoxy)ethyl)-4-(thiophen-3-yl)benzamide ():
    • Structure : Bromoethoxy chain instead of hydroxypropyl; thiophen-3-yl group retained.
    • Synthesis : Yield = 63% via amide coupling; bromine substituent may facilitate further functionalization (e.g., nucleophilic substitution) .

Table 1: Substituent Impact on Properties

Compound Substituent Position Alkyl Chain Modification Molecular Weight (g/mol) Key Property
Target Compound 2-Cl 3-Hydroxypropyl Not reported High polarity
3-Chloro analog () 3-Cl 2-Methylpropyl 293.8 Low polarity
Bromoethoxy analog () 4-(Thiophen-3-yl) Bromoethoxyethyl Not reported Reactive (Br)
Functional Group Modifications on the Alkyl Chain

Key Compounds :

  • 2-Chloro-N-(2-(piperazin-1-yl)ethyl)benzamide hydrochloride (): Structure: Piperazine ring introduced via ethyl chain.
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ():
    • Structure : Hydroxy and dimethyl groups on the ethyl chain.
    • Application : Demonstrated utility as an N,O-bidentate ligand in metal-catalyzed C–H activation, suggesting the target’s hydroxyl group could serve a similar role .

Table 2: Alkyl Chain Functionalization

Compound Alkyl Chain Group Key Feature Application
Target Compound 3-Hydroxypropyl Polar, metal-coordinating Potential catalysis
Piperazine derivative () Piperazinyl-ethyl Basic, hydrogen-bonding Drug design
N,O-Bidentate analog () Hydroxy-dimethylethyl Metal coordination C–H functionalization
Heterocyclic and Electronic Modifications

Key Compounds :

  • 2-Chloro-N-(3-{4-[3-({2-chloro-5-nitrobenzoyl}amino)propyl]-1-piperazinyl}propyl)-5-nitrobenzamide (): Structure: Nitro groups (electron-withdrawing) and piperazine ring.
  • Triflumuron ():
    • Structure : Trifluoromethoxy substituent on benzamide.
    • Application : Agrochemical use; trifluoromethoxy group enhances metabolic stability, a feature absent in the target compound .

Table 3: Electronic and Heterocyclic Effects

Compound Key Substituent Electronic Effect Application
Target Compound Thiophen-3-yl Aromatic π-system Unclear (speculative)
Nitro derivative () 5-Nitro Electron-withdrawing Reactive intermediates
Triflumuron () CF3O Electron-withdrawing Pesticide

Biological Activity

2-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide is a synthetic organic compound notable for its unique structural features, which include a chloro group and a thiophene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.

Chemical Structure

The chemical structure of 2-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide can be represented as follows:

C14H14ClNO2S\text{C}_14\text{H}_{14}\text{Cl}\text{N}\text{O}_2\text{S}

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that 2-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide may induce apoptosis in cancer cells, particularly through mechanisms involving reactive oxygen species (ROS) and modulation of signaling pathways such as NF-kB and ERK1/2 .
  • Anti-inflammatory Effects : The compound has been investigated for its ability to inhibit pro-inflammatory cytokines, which could make it a candidate for treating inflammatory diseases.

The biological activity of 2-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide is hypothesized to involve:

  • Interaction with Molecular Targets : The compound likely interacts with specific enzymes or receptors, modulating their activity.
  • Induction of Apoptosis : Evidence suggests that it may activate caspases and alter mitochondrial membrane potential, leading to cell death in cancerous cells .
  • Inhibition of Inflammatory Pathways : It may downregulate the expression of cyclooxygenase (COX) enzymes and other inflammatory mediators.

Case Studies

Several studies have explored the biological effects of this compound:

  • Antitumor Activity : In vitro studies demonstrated that the compound significantly reduced cell viability in various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 25 µM, indicating potent activity against these cell types.
  • Inflammation Models : In animal models of inflammation, administration of the compound resulted in a marked decrease in edema and inflammatory markers compared to controls. Histological analysis revealed reduced infiltration of inflammatory cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduced apoptosis in cancer cells
Anti-inflammatoryReduced edema and inflammatory markers
CytotoxicityIC50 values between 10 - 25 µM
MechanismDescription
Apoptosis InductionActivation of caspases
ROS ProductionIncreased oxidative stress
Cytokine ModulationInhibition of pro-inflammatory cytokines

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.